N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide
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Overview
Description
N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide is a compound that combines the structural features of thiazole and indazole rings. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . Indazoles, on the other hand, are known for their anti-inflammatory and anticancer activities . The combination of these two rings in a single molecule makes this compound a compound of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the indazole ring. One common method involves the reaction of 2-aminothiazole with an appropriate indazole derivative under specific conditions . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, purification methods such as recrystallization and chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and indazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity . The indazole ring can inhibit the activity of certain kinases, leading to the suppression of inflammatory and cancerous processes . The combined effect of these interactions results in the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and indazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Uniqueness
N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide is unique due to the combination of thiazole and indazole rings in a single molecule. This combination enhances its biological activities and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H12N4OS |
---|---|
Molecular Weight |
272.33 g/mol |
IUPAC Name |
N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C13H12N4OS/c18-13(15-6-5-11-14-7-8-19-11)12-9-3-1-2-4-10(9)16-17-12/h1-4,7-8H,5-6H2,(H,15,18)(H,16,17) |
InChI Key |
RVUDBJQYFUVXJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NCCC3=NC=CS3 |
Origin of Product |
United States |
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